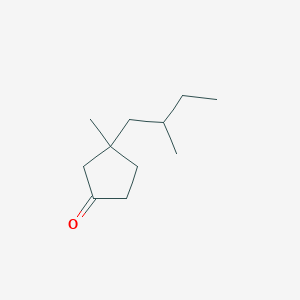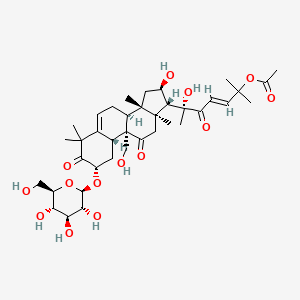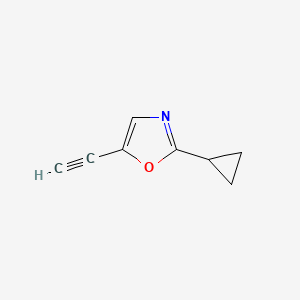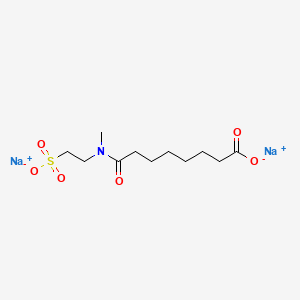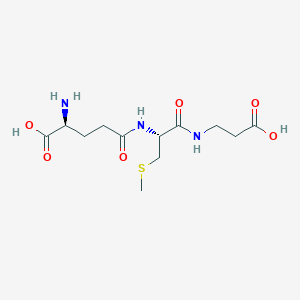
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is a compound that belongs to the family of ligases, specifically those forming carbon-nitrogen bonds as acid-D-amino-acid ligases (peptide synthases). This compound is synthesized through the enzymatic reaction involving ATP, gamma-L-glutamyl-L-cysteine, and beta-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves the enzymatic reaction catalyzed by homoglutathione synthase. The reaction requires ATP, gamma-L-glutamyl-L-cysteine, and beta-alanine as substrates. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms that express homoglutathione synthase. The production process involves the fermentation of these microorganisms in a controlled environment, followed by the extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various peptides and proteins.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves its role as a substrate for homoglutathione synthase. The enzyme catalyzes the formation of the compound by ligating gamma-L-glutamyl-L-cysteine and beta-alanine in the presence of ATP. This reaction is crucial for the biosynthesis of homoglutathione, which plays a vital role in cellular redox regulation and detoxification processes .
Comparison with Similar Compounds
Similar Compounds
Gamma-L-glutamyl-L-cysteine: A dipeptide that is a key intermediate in the synthesis of glutathione.
Glutathione: A tripeptide composed of gamma-L-glutamyl-L-cysteine and glycine, known for its antioxidant properties.
Uniqueness
L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is unique due to its specific enzymatic synthesis and its role in the formation of homoglutathione. Unlike glutathione, which is widely studied and used, this compound offers potential for novel applications in research and industry due to its distinct biochemical properties .
Properties
CAS No. |
102148-91-4 |
|---|---|
Molecular Formula |
C12H21N3O6S |
Molecular Weight |
335.38 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O6S/c1-22-6-8(11(19)14-5-4-10(17)18)15-9(16)3-2-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1 |
InChI Key |
MSEXKIKRSMQHDG-YUMQZZPRSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)NCCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CSCC(C(=O)NCCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
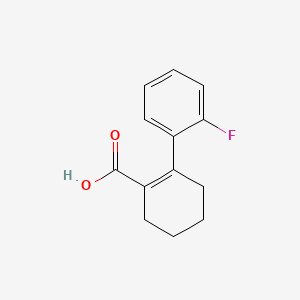
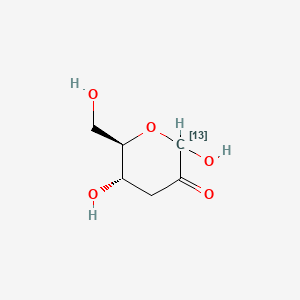
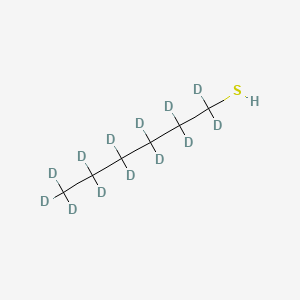
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
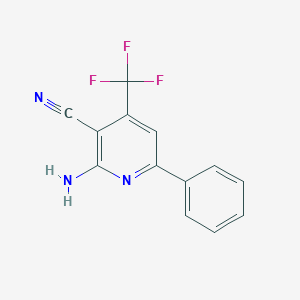
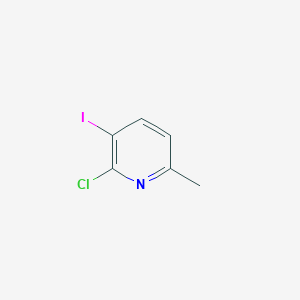
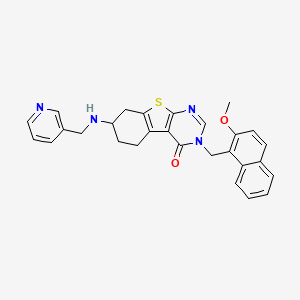
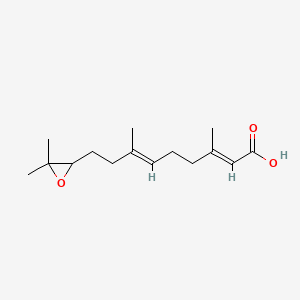
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
